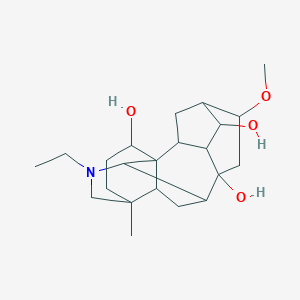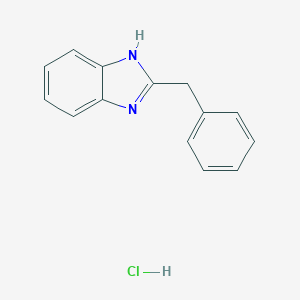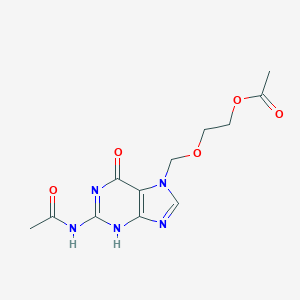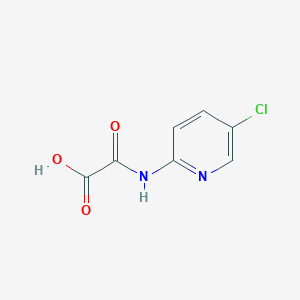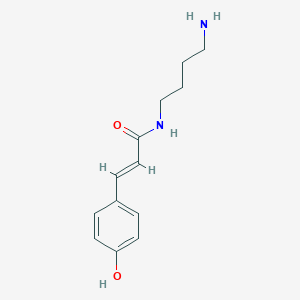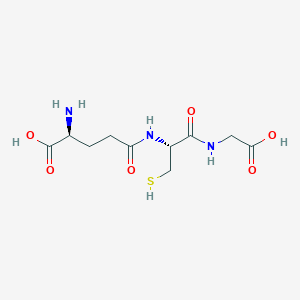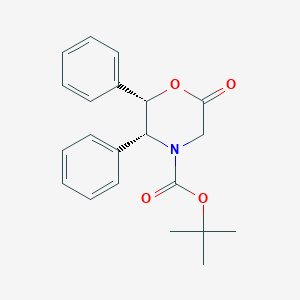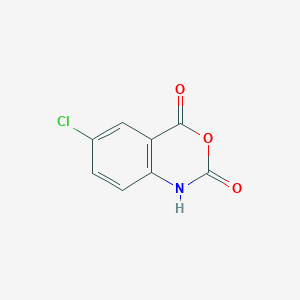
3,5-Dimethyl-4-hydroxybenzaldehyde
Overview
Description
3,5-Dimethyl-4-hydroxybenzaldehyde, with the chemical formula C9H10O2, is an aromatic aldehyde known for its distinctive structure featuring both hydroxyl and aldehyde functional groups. It is also utilized in the production of pharmaceuticals, dyes, and fragrances .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of new diarylaniline analogs, which were evaluated as hiv-1 non-nucleoside reverse transcriptase inhibitor agents .
Mode of Action
Aldehydes like this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that this compound can be used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol . It was also used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol . It was also used as a starting reagent during the synthesis of 2,4,6-trimethylphenol
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems
Molecular Mechanism
It is known that benzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,5-Dimethyl-4-hydroxybenzaldehyde involves the selective oxidation of 2,4,6-trimethylphenol. This process typically uses catalytic or equivalent amounts of copper(II) chloride (CuCl2) in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2) in isopropanol (i-PrOH) at 65°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidative processes, often optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 3,5-Dimethyl-4-hydroxybenzoic acid.
Reduction: 3,5-Dimethyl-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
3,5-Dimethyl-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): Similar in structure but with methoxy groups instead of methyl groups.
3,4-Dihydroxybenzaldehyde: Contains two hydroxyl groups instead of one.
4-Hydroxy-3-methylbenzaldehyde: Lacks one methyl group compared to 3,5-Dimethyl-4-hydroxybenzaldehyde.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual role as both an antioxidant and antimicrobial agent sets it apart from other similar compounds .
Properties
IUPAC Name |
4-hydroxy-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGBSRJODQHNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062282 | |
| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-18-3 | |
| Record name | 3,5-Dimethyl-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-4-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FORMYL-2,6-XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PA2PMP9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3,5-Dimethyl-4-hydroxybenzaldehyde?
A1: this compound can be synthesized through various methods. A prominent approach involves the oxidation of 2,4,6-Trimethylphenol. This can be achieved using different catalytic systems, including:
- Copper(II)-Oxime or Copper(II)-Amine Systems: These systems utilize molecular oxygen as the oxidant and operate effectively in alcoholic solvents at room temperature. [, , ]
- Iron(III) Aquacomplexes: Research demonstrates the efficient oxidation of 2,4,6-Trimethylphenol by Iron(III) aquacomplexes, particularly the monomeric species {Fe(H2O)5(OH)}2+. []
- Electrochemical Oxidation with Horseradish Peroxidase: This method leverages electrogenerated hydrogen peroxide in conjunction with horseradish peroxidase to facilitate the oxidation. []
Q2: What is interesting about the electrochemical synthesis route compared to traditional methods?
A: While various methods can yield this compound, the electrochemical approach, employing horseradish peroxidase and electrogenerated hydrogen peroxide, stands out. It uniquely produces 4-(4-hydroxy-3,5-dimethylbenzyloxy)-2,4,6-trimethylcylcohex-2,5-dienone alongside the desired aldehyde. Notably, this specific polyfunctional compound is not observed in reactions using commercially available hydrogen peroxide. []
Q3: Can you elaborate on the mechanism of 2,4,6-Trimethylphenol oxidation to this compound?
A3: The oxidation mechanism likely involves the following steps:
- Quinonemethide Intermediate Formation: Initial oxidation of 2,4,6-Trimethylphenol likely leads to a quinonemethide intermediate. []
- Alcohol Addition and Rearrangement: The quinonemethide undergoes 1,6-addition of an alcohol molecule, ultimately leading to the formation of a 4-(alkoxymethyl)-2,6-dimethylphenol intermediate (e.g., 5a). []
- Oxidation and Hydrolysis: Further oxidation of the intermediate, followed by hydrolysis of the resulting acetal, yields this compound. []
Q4: What is the significance of this compound in drug discovery?
A: this compound is a key component of Zaocys dhumnades, a traditional Chinese medicine. This compound plays a crucial role in the therapeutic effects of Jishe Qushi capsules, which are used for treating rheumatoid arthritis. []
Q5: How does this compound contribute to the treatment of rheumatoid arthritis?
A: While the exact mechanisms are still under investigation, network pharmacology analysis suggests that this compound, along with other active compounds in Jishe Qushi capsules, targets various pathways involved in rheumatoid arthritis pathogenesis. These include pathways related to cancer, phosphatidylinositol-3-kinase/RAC-serine/threonine-protein kinase signaling, mitogen-activated protein kinase (MAPK) signaling, and aryl hydrocarbon receptor nuclear translocator signaling. []
Q6: Has the interaction of this compound with potential drug targets been studied?
A: Yes, molecular docking studies have been conducted to understand how this compound interacts with potential therapeutic targets. The results indicate a strong binding affinity (>70%) with PPARG and VEGFA, both of which are key proteins implicated in rheumatoid arthritis. []
Q7: Is there evidence for the clinical efficacy of formulations containing this compound?
A: Clinical trials evaluating Jishe Qushi capsules, which contain this compound, demonstrate promising results in rheumatoid arthritis patients. The treatment group, receiving Jishe Qushi capsules alongside methotrexate, exhibited significant improvements in morning stiffness, joint pain, and Visual Analogue Scale (VAS) scores compared to the control group receiving only methotrexate and Glucosidorum Tripterygll Totorum. Furthermore, inflammatory markers like erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), rheumatoid factor (RF), and others were significantly reduced in the treatment group. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
